Superior Potency for CDK1/2 Compared to the Parent Compound JNJ-7706621
3-Methylthienyl-carbonyl-JNJ-7706621 demonstrates improved potency against CDK1/cyclin B and CDK2/cyclin A compared to its parent molecule, JNJ-7706621. In cell-free kinase assays, the prodrug exhibits IC50 values of 6.4 nM for CDK1 and 2 nM for CDK2, whereas JNJ-7706621 shows IC50 values of 9 nM and 4 nM for these respective targets . This represents a quantitative improvement in potency.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CDK1/cyclin B: 6.4 nM; CDK2/cyclin A: 2 nM |
| Comparator Or Baseline | JNJ-7706621: CDK1/cyclin B: 9 nM; CDK2/cyclin A: 4 nM |
| Quantified Difference | ~1.4-fold lower IC50 for CDK1; 2-fold lower IC50 for CDK2 |
| Conditions | Cell-free kinase assay |
Why This Matters
This improved potency allows for the use of lower compound concentrations to achieve the same level of target inhibition, which is critical for minimizing off-target effects and cellular toxicity in complex experimental models.
